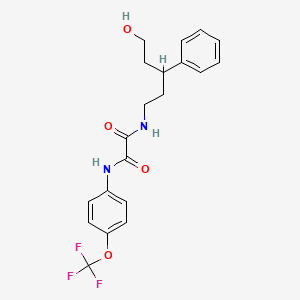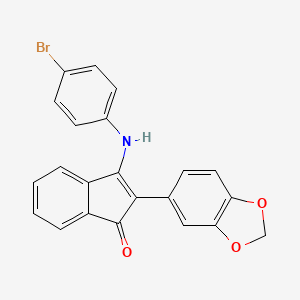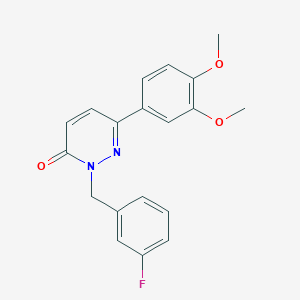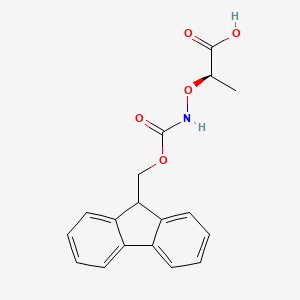
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SA4503 is a small molecule drug with potential applications in various fields of research and industry. It has a molecular formula of C18H20F3NO4S and an average mass of 403.416 Da .
Molecular Structure Analysis
The molecular structure of SA4503 consists of 18 carbon atoms, 20 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Electrocatalytic Applications of N-Oxyl Compounds
N-Oxyl compounds, which include functional groups similar to those in the specified compound, are widely used as catalysts for the selective oxidation of organic molecules. These compounds are versatile reagents in both laboratory and industrial settings, particularly under electrochemical conditions without chemical oxidants. This review discusses the electrochemical properties and applications of aminoxyls, imidoxyls, and related N-oxyl reagents, providing insights into their roles in electrosynthetic reactions and the mechanisms of their catalytic activities (Nutting, Rafiee, & Stahl, 2018).
Crystallization Enhancement by Oxalamide Compounds
Oxalamide compounds, such as the one mentioned, can serve as nucleators to enhance the crystallization of polymers. A study on the effects of oxalamide compounds with different configurations on the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s (PHAs) showed that these nucleators significantly increase the crystallization rate, temperature, and crystallinity of PHAs. Such findings suggest potential applications in improving the material properties of biodegradable polymers (Xu et al., 2017).
Metabolism of Novel Synthetic Compounds
The metabolism of novel synthetic compounds, including those with complex structures similar to the oxalamide derivative, is a critical area of research, particularly in the context of drug development and toxicology. Studies focusing on the metabolic pathways, identification of metabolites, and implications of metabolic transformations are essential for understanding the pharmacokinetics, safety, and efficacy of new chemical entities (Sobolevsky, Prasolov, & Rodchenkov, 2015).
Synthesis and Characterization of Organic-Inorganic Hybrid Materials
Research into organic-inorganic hybrid materials, involving the integration of organic compounds with inorganic frameworks or clusters, is relevant for developing new materials with unique properties. Such studies can lead to advancements in semiconductors, catalysis, and materials science. An example includes the synthesis and characterization of hybrid compounds based on polyoxometalate and copper complexes, which exhibit unique structural, electrochemical, and magnetic properties (Qu et al., 2014).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c21-20(22,23)29-17-8-6-16(7-9-17)25-19(28)18(27)24-12-10-15(11-13-26)14-4-2-1-3-5-14/h1-9,15,26H,10-13H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCFOFJMAAAELR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)



![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)



![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2377764.png)
![(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377766.png)

![N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2377770.png)